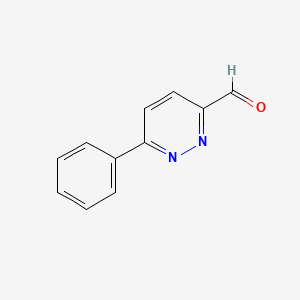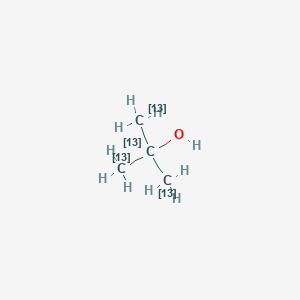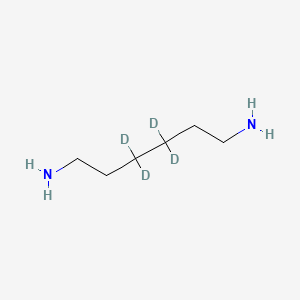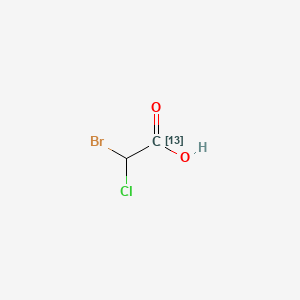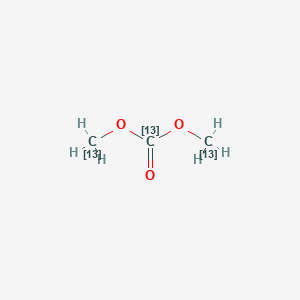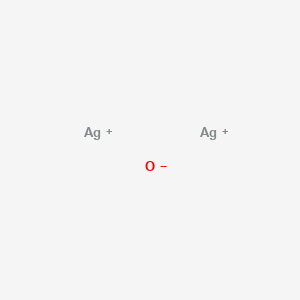
Silver Oxide
Overview
Description
Silver oxide is a chemical compound with the formula Ag₂O. It appears as a fine black or dark brown powder and is used to prepare other silver compounds . This compound is known for its unique properties and versatile applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Disilver oxygen(2-), also known as silver oxide, primarily targets microbial cells . It is used as a potent antibacterial agent . The most critical physico-chemical parameters that affect the antimicrobial potential of this compound include size, shape, surface charge, concentration, and colloidal state .
Mode of Action
This compound exhibits its antimicrobial potential through multifaceted mechanisms . These include:
- Adhesion to microbial cells
- Penetration inside the cells
- Generation of reactive oxygen species (ROS) and free radicals
- Modulation of microbial signal transduction pathways
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its antimicrobial action. The generation of ROS and free radicals can lead to oxidative stress in microbial cells, disrupting their normal function . Additionally, the modulation of microbial signal transduction pathways can interfere with the normal biochemical processes within these cells .
Pharmacokinetics
It’s important to note that the bioavailability and effectiveness of this compound as an antimicrobial agent can be influenced by its physico-chemical properties, such as size, shape, and surface charge .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth . By adhering to microbial cells, penetrating inside them, generating ROS and free radicals, and modulating their signal transduction pathways, this compound can disrupt the normal functioning of these cells and inhibit their growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the stability of this compound . Additionally, factors such as temperature and pH can influence the antimicrobial action of this compound . It’s also worth noting that this compound can absorb carbon dioxide from the air , which could potentially influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver oxide can be synthesized through several methods. One common method involves the reaction of silver nitrate with an alkali hydroxide, such as sodium hydroxide or potassium hydroxide. This reaction results in the precipitation of this compound . The reaction is as follows: [ \text{2AgNO}_3 + \text{2NaOH} \rightarrow \text{Ag}_2\text{O} + \text{2NaNO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of silver metal in the presence of a strong oxidizing agent, such as ozone or hydrogen peroxide. This process is exothermic and produces this compound as a fine powder .
Chemical Reactions Analysis
Types of Reactions: Silver oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can oxidize aldehydes to carboxylic acids. For example, it converts ethanal to ethanoic acid.
Reduction: this compound can be reduced by hydrogen to form silver metal and water: [ \text{Ag}_2\text{O} + \text{H}_2 \rightarrow 2\text{Ag} + \text{H}_2\text{O} ]
Substitution: this compound reacts with acids to form silver salts and water. For example, with hydrochloric acid: [ \text{Ag}_2\text{O} + 2\text{HCl} \rightarrow 2\text{AgCl} + \text{H}_2\text{O} ]
Major Products: The major products formed from these reactions include silver metal, silver salts, and water .
Scientific Research Applications
Silver oxide has a wide array of applications in scientific research :
Chemistry: It serves as a mild oxidizing agent in organic synthesis, facilitating oxidative transformations.
Biology and Medicine: Due to its antimicrobial properties, this compound is used in wound dressings and antimicrobial coatings on medical devices.
Industry: this compound is a primary component in silver-oxide batteries, which provide a higher volumetric energy density compared to alkaline batteries.
Comparison with Similar Compounds
Silver(I,III) oxide (Ag₂O₃): This compound has different oxidation states of silver and exhibits different chemical properties compared to silver oxide.
Copper(I) oxide (Cu₂O): Similar in structure to this compound but with copper instead of silver.
Uniqueness: this compound is unique due to its specific oxidizing properties and its ability to form stable complexes with various ligands. Its antimicrobial properties and applications in energy storage devices further distinguish it from other metal oxides .
Properties
IUPAC Name |
disilver;oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.O/q2*+1;-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVLTYZPCACLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Ag+].[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | SILVER OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | silver(I) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver(I)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Silver oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.736 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver oxide is an odorless brown-black solid. Sinks in water. (USCG, 1999), Brownish-black odorless solid; [Merck Index] Dark brown odorless powder; Insoluble in water (0.017 g/L); [Aldrich MSDS] | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | SILVER OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Silver oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9528 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
7.14 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | SILVER OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
20667-12-3, 11113-88-5 | |
| Record name | SILVER OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Disilver oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silver oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897WUN6G6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


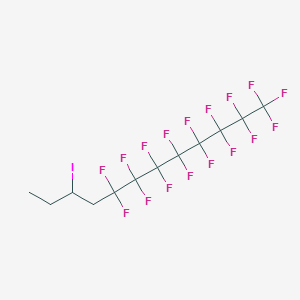
![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)
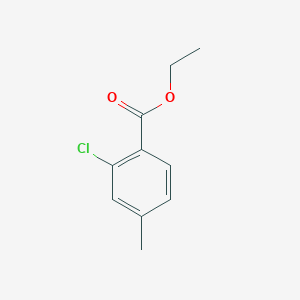
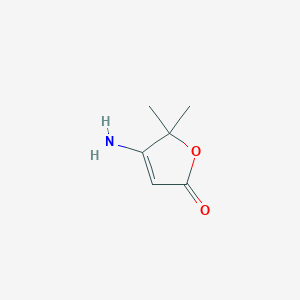

![Methyl 2-[4-(bromomethyl)phenyl]propanoate](/img/structure/B3333480.png)
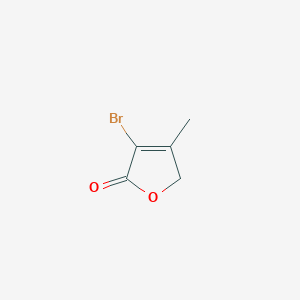
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)
